molecular formula C12H13Cl2NO B5704994 2,3-dichloro-N-cyclopentylbenzamide

2,3-dichloro-N-cyclopentylbenzamide

Cat. No.: B5704994
M. Wt: 258.14 g/mol
InChI Key: QDPQHUKUXQDZBU-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-cyclopentylbenzamide is a benzamide derivative featuring a benzoyl core substituted with chlorine atoms at the 2- and 3-positions and an N-cyclopentyl group.

Properties

IUPAC Name

2,3-dichloro-N-cyclopentylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO/c13-10-7-3-6-9(11(10)14)12(16)15-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPQHUKUXQDZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-cyclopentylbenzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with cyclopentylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N-cyclopentylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce quinones or amines, respectively .

Scientific Research Applications

2,3-Dichloro-N-cyclopentylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-cyclopentylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural differences and similarities between 2,3-dichloro-N-cyclopentylbenzamide and related benzamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound* C₁₂H₁₃Cl₂NO 258.15 (hypothetical) 2,3-Cl; N-cyclopentyl High lipophilicity, steric bulk at N-position
4-Chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide C₁₃H₇Cl₃N₂O₃ 345.57 4-Cl, 3-NO₂; N-(2,3-Cl₂-phenyl) Nitro group enhances electrophilicity
3-Chloro-N-(2-methyl-3-oxo-thiadiazol-5-yl)benzamide C₁₀H₉ClN₃O₂S 270.71 3-Cl; N-thiadiazolyl Heterocyclic S/N-rich substituent
5-Chloro-N-(2,3-dimethyl-phenyl)-2-methoxy-benzamide C₁₆H₁₆ClNO₂ 289.76 5-Cl, 2-OCH₃; N-(2,3-(CH₃)₂-phenyl) Methoxy group modulates electronic effects
AH-7921 (3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide) C₁₆H₂₁Cl₂N₂O 352.26 3,4-Cl; N-(dimethylamino-cyclohexyl) Psychoactive properties due to bulky N-group

*Hypothetical data inferred from analogs.

Physicochemical Properties

  • Lipophilicity: Chlorine atoms increase molecular weight and hydrophobicity. For example, 4-chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide (345.57 g/mol) has higher lipophilicity than non-chlorinated analogs . The cyclopentyl group in this compound likely further elevates lipophilicity.
  • Electronic Effects: Nitro groups (e.g., in ) are strong electron-withdrawing groups, enhancing reactivity in electrophilic substitution. Methoxy groups (e.g., in ) act as electron donors, altering electronic density on the aromatic ring.

Reactivity and Functionalization

  • Amide Conformation : Structural studies of dichlorophenyl benzamides (e.g., 2-chloro-N-(2,3-dichlorophenyl)benzamide) reveal a trans conformation between N–H and C=O bonds, favoring planar amide geometry critical for metal-catalyzed C–H activation .
  • Nitro Group Reactivity : The nitro group in may facilitate reduction or nucleophilic aromatic substitution, contrasting with the inertness of chlorinated analogs.
  • Heterocyclic Influence : Thiadiazole-containing benzamides (e.g., ) introduce hydrogen-bonding and metal-coordination sites, broadening application scope in catalysis.

Notes and Limitations

Data Gaps : Direct experimental data for this compound are unavailable; comparisons rely on structurally related compounds.

Substituent Position Effects : Chlorine placement (e.g., 2,3- vs. 3,4-) can drastically alter electronic and steric profiles, necessitating targeted studies.

Q & A

Q. What are the optimal synthetic routes for preparing 2,3-dichloro-N-cyclopentylbenzamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves coupling 2,3-dichlorobenzoic acid derivatives with cyclopentylamine via amide bond formation. A two-step approach is recommended:

Activation of the carboxylic acid : Use carbodiimide coupling agents (e.g., EDC or DCC) to generate an active intermediate.

Amidation : React with cyclopentylamine under inert conditions (argon/nitrogen) in anhydrous solvents like DMF or THF .
To optimize yields, employ Design of Experiments (DoE) to evaluate variables (temperature, stoichiometry, solvent polarity). For example, a factorial design can identify interactions between parameters like reaction time (12–24 hrs) and catalyst loading (0.5–2 mol%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve substituent effects (e.g., chlorine’s deshielding impact on aromatic protons) .
  • X-ray Crystallography : Single-crystal analysis confirms molecular geometry, including dihedral angles between the benzamide and cyclopentyl groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns, though inconsistencies may arise due to chlorine isotopes (e.g., M+2 peaks) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or reaction path searches) predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Quantum chemical calculations (e.g., Gaussian or ORCA software) can map potential energy surfaces for reactions such as nucleophilic substitution at the dichloroaromatic ring. Key steps:

Transition State Analysis : Identify intermediates and activation barriers using methods like B3LYP/6-31G(d).

Solvent Effects : Apply continuum solvation models (e.g., SMD) to predict solvent-dependent regioselectivity .
Pair computational results with experimental validation via HPLC or GC-MS to refine models .

Q. What strategies resolve contradictions in spectral or crystallographic data for structurally similar benzamide derivatives?

  • Methodological Answer : Contradictions often arise from polymorphism or dynamic conformational changes. Mitigation approaches:
  • Cross-Validation : Compare data across multiple techniques (e.g., IR for hydrogen bonding vs. XRD for packing effects) .
  • Temperature-Dependent Studies : Perform variable-temperature NMR or XRD to detect phase transitions or rotational barriers in the cyclopentyl group .
  • Database Reconciliation : Cross-reference with high-quality repositories like PubChem or NIST, noting gaps in public datasets (e.g., missing vibrational spectra) .

Q. How do steric and electronic effects of the cyclopentyl group influence the biological or catalytic activity of this compound?

  • Methodological Answer :
  • Steric Effects : Use molecular docking (AutoDock Vina) to assess binding pocket compatibility. The cyclopentyl group’s puckered conformation may hinder enzyme active-site access .
  • Electronic Effects : Hammett substituent constants (σₚ for chlorine) predict electron-withdrawing impacts on amide bond stability. Electrostatic potential maps (via DFT) quantify charge distribution .
    Experimental validation via enzyme inhibition assays (e.g., IC₅₀ determination) or catalytic turnover studies is critical .

Notes on Evidence Utilization

  • Structural and synthetic insights were derived from crystallographic studies and PubChem data .
  • Methodological frameworks for experimental design and computational modeling were adapted from ICReDD’s reaction path optimization principles and DoE guidelines .
  • Commercial sources (e.g., BenchChem) were excluded per the user’s instructions.

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